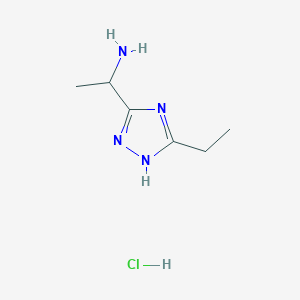

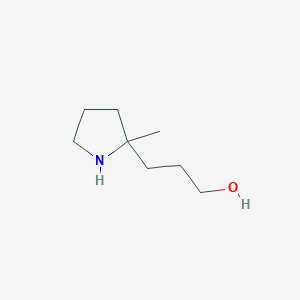

![molecular formula C10H19N3O3 B1433216 3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide CAS No. 1803587-07-6](/img/structure/B1433216.png)

3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide

Übersicht

Beschreibung

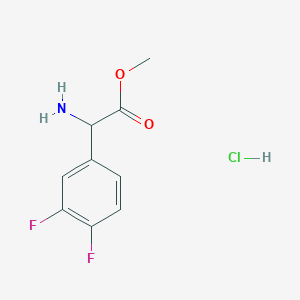

3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide is a chemical compound with the CAS Number: 1803587-07-6 . It has a molecular weight of 229.28 . The IUPAC name for this compound is N-isopropyl-2-(3-methyltetrahydrofuran-2-carbonyl)hydrazine-1-carboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N3O3/c1-6(2)11-10(15)13-12-9(14)8-7(3)4-5-16-8/h6-8H,4-5H2,1-3H3,(H,12,14)(H2,11,13,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The predicted density of this compound is 1.121±0.06 g/cm3 . The predicted pKa value is 10.23±0.43 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes is a notable application. This method facilitates the creation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions, conducted in methanol or methanol/acetonitrile mixtures, utilize catalytic amounts of PdI(2) in conjunction with KI under a mixture of CO and air. This process highlights the compound's utility in synthesizing diverse heterocyclic structures, with potential implications in material science and pharmaceuticals (Bacchi et al., 2005).

Polymer Modification and Application

Quat-primer polymers bearing cationic and reactive groups demonstrate the compound's application in material science. By treating branched polyethyleneimine with N,N,N-trimethyl-3-({[(2-oxo-1,3-dioxolan-4-yl)methoxy]carbonyl}amino)propan-1-ammonium iodide, researchers developed polymers with quaternary ammonium and cyclic carbonate groups. These materials, characterized by NMR, DSC, and TGA, form ultrathin coatings on substrates, indicating potential uses in surface modification and material protection (Goel et al., 2008).

Biomedical Research

In the realm of biomedical research, poly(amido-amine)s (PAAs) synthesized from components including 3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide have shown promise. These PAAs exhibit endosomolytic properties, with variations in their physicochemical and biological characteristics. The differences in basicity and cytotoxicity among these compounds provide valuable insights into their potential as biomedical materials, especially in drug delivery systems and therapeutic applications (Ferruti et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-[(3-methyloxolane-2-carbonyl)amino]-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-6(2)11-10(15)13-12-9(14)8-7(3)4-5-16-8/h6-8H,4-5H2,1-3H3,(H,12,14)(H2,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNPPYCYAPEPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1C(=O)NNC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)

![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)

![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)

![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1433153.png)